molecular formula C7H5Cl2NO2 B112707 3-Amino-2,6-dichlorobenzoic acid CAS No. 50917-29-8

3-Amino-2,6-dichlorobenzoic acid

Cat. No.: B112707
CAS No.: 50917-29-8
M. Wt: 206.02 g/mol
InChI Key: SVMCPPLCIXHWBS-UHFFFAOYSA-N
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Description

3-Amino-2,6-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 6th positions, and an amino group is substituted at the 3rd position

Scientific Research Applications

3-Amino-2,6-dichlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-3,6-dichlorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

There is ongoing research into the thermodynamic properties of dichlorinated substituted benzenes, including dichlorobenzoic acids . This research could provide valuable insights into the behavior and potential applications of 3-Amino-2,6-dichlorobenzoic acid.

Mechanism of Action

Target of Action

3-Amino-2,6-dichlorobenzoic acid, also known as Chloramben, is primarily targeted towards the seedlings of broadleaf weeds and annual grasses . It is used as a selective herbicide, mostly for soybeans, but also for dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers .

Pharmacokinetics

It is known to be highly soluble in water , which suggests that it can be readily absorbed and distributed within the plant tissues. Its impact on bioavailability would depend on factors such as the method of application and the physiological characteristics of the target plants.

Result of Action

The primary result of the action of this compound is the control of unwanted plant growth. By selectively targeting certain types of weeds, it allows the desired crops to grow without competition for resources

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by rainfall or irrigation practices . Soil type, temperature, and pH could also impact its effectiveness and persistence in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-dichlorobenzoic acid typically involves the chlorination of 3-Aminobenzoic acid. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, nitrobenzoic acids, and various coupled products depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,5-dichlorobenzoic acid
  • 2-Amino-3,5-dichlorobenzoic acid
  • 2-Amino-4,6-dichlorobenzoic acid

Uniqueness

3-Amino-2,6-dichlorobenzoic acid is unique due to the specific positioning of the chlorine atoms and the amino group, which can influence its reactivity and interactions with other molecules. This unique structure can result in different chemical and biological properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

3-amino-2,6-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMCPPLCIXHWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334610
Record name 3-amino-2,6-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-29-8
Record name 3-Amino-2,6-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50917-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-2,6-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dichloro-3-nitro-benzoic acid (10 g, 42 mmol, Step a) was added to concentrated hydrochloric acid (100 mL), followed by stannous chloride dihydrate (38 g, 169 mmol). The reaction mixture was heated at 60° C. for 1 hour. The reaction mixture was diluted with water (500 mL) and extracted with ethyl acetate (2×300 mL). The combined organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum to afford the crude product (sticky material). The crude material was dissolved in water (200 mL, turbid solution) and treated slowly with aqueous sodium hydroxide (20%) solution till precipitation while maintaining the pH 1-2 (dense precipitate was observed). The precipitate was filtered and filtrate was extracted with ethyl acetate (2×200 mL) and dried over anhydrous sodium sulfate and concentrated under vacuum to yield 3-amino-2,6-dichloro-benzoic acid as a creamish solid (6 gm, 69%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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100 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
38 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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200 mL
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Reaction Step Three
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500 mL
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Yield
69%

Synthesis routes and methods II

Procedure details

2,6-Dichloro-3-nitro-benzoic acid (10 g, 42 mmol, Step a) was added to concentrated hydrochloric acid (100 mL) followed by stannous chloride dihydrate (38 g, 169 mmol). The reaction mixture was heated at 60° C. for 1 hour. The reaction mixture was diluted with water (500 mL) and extracted with ethyl acetate (2×300 mL). The combined organic layer was dried over anhydrous sodium sulphate and concentrated under vacuum to afford the sticky material. The sticky material (crude product) was dissolved in water (turbid solution, 200 mL) and treated slowly with aqueous sodium hydroxide (20%) solution till precipitation while maintaining the pH 1-2 (dense precipitate was observed). The precipitate was filtered and the filtrate was extracted with ethyl acetate (2×200 mL) and dried over anhydrous sodium sulphate and concentrated under vacuum to yield 3-amino-2,6-dichlorobenzoic acid as a creamish solid (6 gm, 69%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
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Name
stannous chloride dihydrate
Quantity
38 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
Name
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500 mL
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200 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

2,6-Dichloro-3-nitrobenzoic acid (2.13 g, 9.03 mmol) was dissolved in 2:1 THF:saturated aqueous NH4Cl and cooled to 0° C. The mixture was treated with zinc (11.8 g, 181 mmol). The reaction mixture was allowed to warm to ambient temperature and stir for 24 hours. The reaction mixture was filtered through GF/F paper while rinsing with THF. The mixture was acidified to a pH of 1 using 1.0M HCl and extracted with 15% 2-propanol:DCM (3×). The extracts were washed with water and brine, dried over sodium sulfate and concentrated to afford 3-amino-2,6-dichlorobenzoic acid (1.40 g, 6.82 mmol, 75.5% yield). MS (APCI-neg) m/z=203.6 (M−H).
Quantity
2.13 g
Type
reactant
Reaction Step One
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11.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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